Cas no 24510-83-6 (21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal))

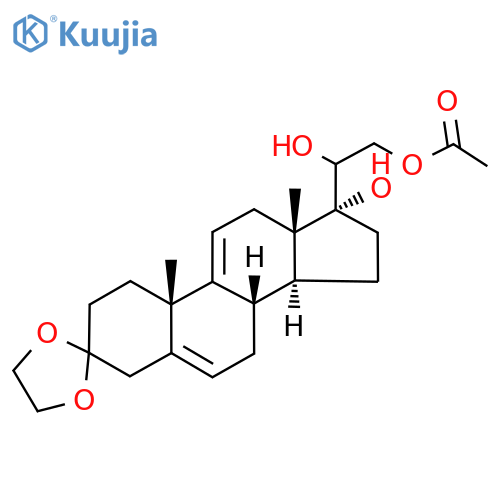

24510-83-6 structure

商品名:21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal)

CAS番号:24510-83-6

MF:C25H36O6

メガワット:432.55

CID:4762036

21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal) 化学的及び物理的性質

名前と識別子

-

- Spiro[3H-cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane], pregna-5,9(11)-diene-3,20-dione deriv.

- 21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal)

-

- インチ: 1S/C25H36O6/c1-16(26)29-15-21(27)25(28)9-7-20-18-5-4-17-14-24(30-12-13-31-24)11-10-22(17,2)19(18)6-8-23(20,25)3/h4,6,18,20-21,27-28H,5,7-15H2,1-3H3/t18-,20+,21?,22+,23+,25+/m1/s1

- InChIKey: OSUNVZTUOKUMSX-PLQAAYFHSA-N

- ほほえんだ: C1COC2(CC3=CC[C@]4([H])C(=CC[C@]5([C@@]4([H])CC[C@]5(O)C(COC(=O)C)O)C)[C@]3(CC2)C)O1

21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A190395-50mg |

21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal) |

24510-83-6 | 50mg |

$ 190.00 | 2023-04-19 | ||

| TRC | A190395-250mg |

21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal) |

24510-83-6 | 250mg |

$ 873.00 | 2023-04-19 | ||

| TRC | A190395-500mg |

21-(Acetyloxy)-17-hydroxy-pregna-5,9(11)-diene-3,20-dione cyclic 3-(1,2-ethanediyl Acetal) |

24510-83-6 | 500mg |

$ 1200.00 | 2023-09-09 |

21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal) 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

3. Water

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

24510-83-6 (21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal)) 関連製品

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量